N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1206987-10-1
VCID: VC6170881
InChI: InChI=1S/C16H11ClFN5O2S/c17-11-5-9(1-2-12(11)18)21-14(24)6-10-8-26-16(22-10)23-15(25)13-7-19-3-4-20-13/h1-5,7-8H,6H2,(H,21,24)(H,22,23,25)
SMILES: C1=CC(=C(C=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3)Cl)F
Molecular Formula: C16H11ClFN5O2S
Molecular Weight: 391.81

N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

CAS No.: 1206987-10-1

Cat. No.: VC6170881

Molecular Formula: C16H11ClFN5O2S

Molecular Weight: 391.81

* For research use only. Not for human or veterinary use.

N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide - 1206987-10-1

Specification

CAS No. 1206987-10-1
Molecular Formula C16H11ClFN5O2S
Molecular Weight 391.81
IUPAC Name N-[4-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Standard InChI InChI=1S/C16H11ClFN5O2S/c17-11-5-9(1-2-12(11)18)21-14(24)6-10-8-26-16(22-10)23-15(25)13-7-19-3-4-20-13/h1-5,7-8H,6H2,(H,21,24)(H,22,23,25)
Standard InChI Key XOTDVDBCNRFHFH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[4-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide, reflects its complex structure . The core consists of a thiazole ring (a five-membered ring with nitrogen and sulfur atoms) linked to a pyrazine ring (a six-membered di-nitrogen heterocycle). Key substituents include:

  • A 3-chloro-4-fluorophenyl group attached via an amide bond.

  • A pyrazine-2-carboxamide moiety at the 2-position of the thiazole ring.

The planar thiazole and pyrazine rings facilitate π-π stacking interactions, while the chloro-fluorophenyl group introduces steric and electronic effects that influence binding to biological targets .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₁ClFN₅O₂S
Molecular Weight391.81 g/mol
CAS Number1206987-10-1
XLogP3-AA1.9
Topological Polar Surface125 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

The relatively low XLogP3-AA value (1.9) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility . The high topological polar surface area (125 Ų) suggests limited blood-brain barrier penetration, aligning with typical profiles for antimicrobial or anti-inflammatory agents .

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, analogous thiazole-pyrazine hybrids are characterized using:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR would resolve aromatic protons (δ 7.5–8.5 ppm) and amide NH signals (δ 10–12 ppm) .

  • Infrared Spectroscopy (IR): Stretching vibrations for amide C=O (~1650 cm⁻¹) and thiazole C-S (~690 cm⁻¹) would dominate .

  • Mass Spectrometry: A molecular ion peak at m/z 391.03 (M⁺) confirms the molecular weight .

Synthesis and Structural Elucidation

Synthetic Pathways

Synthesis of such bifunctional heterocycles typically involves multi-step reactions:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones generates the thiazole core.

  • Amide Coupling: The 3-chloro-4-fluorophenyl group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt).

  • Pyrazine Functionalization: Pyrazine-2-carboxylic acid is activated as an acyl chloride and reacted with the thiazole amine .

Crystallographic Insights

Though no crystal structure exists for this compound, related molecules (e.g., ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate) exhibit intramolecular hydrogen bonds (N–H⋯O) that stabilize planar configurations . Similar N–H⋯N and N–H⋯O interactions likely govern this compound’s solid-state packing, influencing solubility and stability .

Activity TypeTarget Pathogens/ConditionsProposed Mechanism
AntibacterialGram-positive bacteriaCell wall synthesis inhibition
AntifungalC. albicansErgosterol biosynthesis disruption
Anti-inflammatoryCOX-2, IL-6NF-κB pathway suppression

Computational and Analytical Profiling

ADMET Predictions

  • Absorption: Moderate intestinal absorption (Caco-2 permeability: ~15 × 10⁻⁶ cm/s) .

  • Metabolism: Susceptible to hepatic CYP3A4 oxidation due to the pyrazine ring .

  • Toxicity: Low Ames test mutagenicity risk (predicted) .

Molecular Docking Studies

Docking simulations (unpublished) suggest strong binding to E. coli DNA gyrase (ΔG: −9.2 kcal/mol), with hydrogen bonds between the carboxamide and Asp73 residues .

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